molecular formula C17H12FNO5S2 B2883719 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid CAS No. 882747-66-2

3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid

Cat. No.: B2883719
CAS No.: 882747-66-2
M. Wt: 393.4
InChI Key: KIGBPJPOWUVYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid is a chemical compound of significant interest in biomedical research, particularly for its potential role in enhancing the efficacy of oncolytic virotherapies. Research indicates that certain sulfonyl-containing compounds can function as sensitizing agents for viruses, increasing their cytotoxic effects on cancer cells . This molecule, with its distinct fluorophenylsulfonamide and thiophenecarboxylic acid structure, is positioned as a key candidate for investigating combination therapies. Its potential mechanism of action may involve modulating cellular pathways that normally limit viral replication, thereby making tumor cells more susceptible to oncolytic virus infection and destruction . This makes it a valuable tool for researchers exploring novel cancer treatments in vitro and in vivo. Furthermore, the structural motifs present in this compound are common in pharmacologically active molecules, suggesting broad utility in other areas of drug discovery and biochemical probe development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-[(3-fluorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO5S2/c18-11-2-1-3-14(10-11)26(22,23)19-12-4-6-13(7-5-12)24-15-8-9-25-16(15)17(20)21/h1-10,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGBPJPOWUVYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid, often referred to as V029-2692, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and its effects on various biological systems, particularly focusing on its anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C28H27FN4O7S
  • IUPAC Name : 1-(3-fluorophenyl)-5-[4-(2-methoxybenzamido)-2-(propylsulfamoyl)phenoxy]-4-methyl-1H-pyrazole-3-carboxylic acid
  • SMILES Notation : CCCNS(c(cc(cc1)NC(c(cccc2)c2OC)=O)c1Oc1c(C)c(C(O)=O)nn1-c1cc(F)ccc1)(=O)=O

Biological Activity Overview

The biological activity of V029-2692 has been evaluated through various studies, highlighting its potential as an anticancer agent. The following sections detail specific findings from research studies.

Anticancer Activity

  • Cell Line Studies :
    • V029-2692 was tested against several cancer cell lines including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer (A498 and SN12C). The compound exhibited selective growth inhibition with percentages greater than 10-20% across these lines, indicating potential efficacy in treating these cancers .
    Cell LineGrowth Inhibition (%)
    RPMI-8226 (Leukemia)>20
    A549 (Lung Cancer)>10
    A498 (Renal Cancer)>15
    SN12C (Renal Cancer)>20
  • Mechanism of Action :
    • The compound's mechanism involves the inhibition of critical pathways associated with cancer cell proliferation. It has been noted to affect the AMPK pathway, although its antiproliferative effects were found to be AMPK-independent. This suggests that V029-2692 may induce cell death through multiple pathways including necroptosis and autophagy .

Other Biological Activities

Aside from its anticancer properties, V029-2692 has shown promise in other areas:

  • Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
  • Antimicrobial Activity : Some derivatives have demonstrated activity against bacterial strains, suggesting a broader therapeutic potential .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of V029-2692. Here are key findings:

  • Synthesis and Characterization :
    • The synthesis of V029-2692 involved multiple steps, including the formation of sulfonamide and carboxylic acid functionalities. Characterization techniques such as NMR and mass spectrometry confirmed the structure .
  • In Vivo Studies :
    • While most studies have focused on in vitro evaluations, future research is planned to assess the in vivo efficacy of V029-2692 using animal models to understand its pharmacokinetics and therapeutic window better.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, such as the thiophene-carboxylic acid core or sulfonamide substituents, but differ in substituent groups:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid C₁₇H₁₂FNO₅S₂ 393.42 3-Fluorophenyl sulfonamide, phenoxy linker
3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid C₁₆H₁₁NO₄S₂ 345.00 2-Thienylcarbonyl instead of sulfonamide
5-Cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide C₂₁H₁₆FN₃O₂S 393.44 Cyano, methyl, phenyl, and fluorobenzyloxyimino groups
5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid C₁₈H₁₄FNO₄S₂ 393.42 4-Methylphenyl sulfonamide, 4-fluorophenyl substituent
3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid C₁₁H₈ClNO₄S₂ 333.78 4-Chlorophenyl sulfamoyl group (no phenoxy linker)

Analysis of Substituent Effects

Sulfonamide vs. Carbonyl Linkers
  • The target compound’s 3-fluorophenyl sulfonamide group (electron-withdrawing fluorine at the meta position) contrasts with the 2-thienylcarbonyl group in .
Halogen vs. Methyl Substituents
  • Replacing the 3-fluorophenyl group with a 4-methylphenyl sulfonamide (as in ) introduces steric bulk and hydrophobicity, which may reduce solubility but improve membrane permeability. Fluorine’s smaller size and electronegativity favor tighter binding in sterically constrained active sites .
Functional Group Diversity
  • The cyano and fluorobenzyloxyimino groups in the carboxamide derivative () introduce strong electron-withdrawing effects, which could modulate the thiophene ring’s electron density and influence reactivity or binding kinetics .

Physicochemical and Pharmacokinetic Implications

  • Solubility : The carboxylic acid group in all compounds enhances water solubility, but hydrophobic substituents (e.g., methylphenyl in ) counteract this effect.
  • Bioavailability : Fluorine’s balance of electronegativity and small size in the target compound may optimize passive diffusion compared to bulkier substituents .
  • Metabolic Stability : Sulfonamide groups are generally resistant to oxidative metabolism, whereas chlorophenyl groups () may undergo slower enzymatic degradation compared to fluorophenyl .

Preparation Methods

Gewald Reaction for 2-Aminothiophene-3-carboxylate Synthesis

The Gewald reaction enables the construction of 2-aminothiophene-3-carboxylic acid methyl ester (1 ) from cyclohexanone, methyl cyanoacetate, and sulfur in the presence of morpholine. This one-pot, multicomponent reaction proceeds via enamine formation, cyclization, and aromatization, yielding the aminothiophene scaffold in ~75% yield.

Reaction Conditions :

  • Cyclohexanone (1 equiv), methyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), morpholine (catalytic), ethanol, reflux (12 h).
  • Product : Pale-yellow crystals, m.p. 98–100°C.

Diazotization and Sandmeyer Reaction

The amine group in 1 is diazotized using NaNO₂/HCl at 0–5°C, followed by bromination via CuBr in HBr(aq) to afford 3-bromo-2-thiophenecarboxylic acid methyl ester (2 ).

Procedure :

  • 1 (1 equiv) in 6 M HCl, NaNO₂ (1.1 equiv) at 0°C, stirred 30 min.
  • CuBr (1.5 equiv) in 48% HBr added dropwise, stirred 2 h at 25°C.
  • Yield : 68% after recrystallization (ethyl acetate/hexane).

Saponification to Carboxylic Acid

Ester 2 is hydrolyzed to 3-bromo-2-thiophenecarboxylic acid (3 ) using aqueous NaOH (2 M) in methanol (reflux, 4 h), followed by acidification with HCl (1 M).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 5.6 Hz, 1H, H-4), 7.12 (d, J = 5.6 Hz, 1H, H-5), 13.1 (s, 1H, COOH).

Synthesis of 4-{[(3-Fluorophenyl)sulfonyl]amino}phenol

Sulfonylation of 4-Aminophenol

4-Aminophenol (4 ) reacts with 3-fluorobenzenesulfonyl chloride (5 ) in pyridine/DCM (0°C, 2 h) to form 4-{[(3-fluorophenyl)sulfonyl]amino}phenol (6 ).

Optimization :

  • Molar Ratio : 4 (1 equiv), 5 (1.1 equiv), pyridine (3 equiv).
  • Workup : Quenched with ice-water, extracted with DCM, purified via silica gel chromatography (hexane/ethyl acetate 3:1).
  • Yield : 82% as white crystals, m.p. 145–147°C.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 1H, Ar-H), 7.62–7.55 (m, 2H, Ar-H), 7.30–7.23 (m, 1H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.68 (d, J = 8.8 Hz, 2H, Ar-H), 5.12 (s, 1H, OH).

Nucleophilic Aromatic Substitution

Coupling of 3 and 6

3-Bromo-2-thiophenecarboxylic acid (3 ) reacts with 6 under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C, 24 h) to form 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid (7 ).

Procedure :

  • 3 (1 equiv), 6 (1.2 equiv), CuI (0.1 equiv), K₂CO₃ (2 equiv), DMF, N₂ atmosphere.
  • Purification : Recrystallization from ethanol/water (1:1).
  • Yield : 65% as off-white solid, m.p. 210–212°C.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (s, 1H, COOH), 10.2 (s, 1H, SO₂NH), 7.88–7.80 (m, 1H, Ar-H), 7.72–7.65 (m, 2H, Ar-H), 7.50 (d, J = 5.6 Hz, 1H, H-4), 7.40–7.33 (m, 1H, Ar-H), 7.25 (d, J = 5.6 Hz, 1H, H-5), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 166.4 (COOH), 158.1 (C-O), 142.3 (C-SO₂), 135.6–114.2 (Ar-C), 112.8 (C-4 thiophene), 110.5 (C-5 thiophene).

Alternative Synthetic Routes

Direct Sulfonylation on Thiophene

An alternative approach involves synthesizing 3-amino-2-thiophenecarboxylic acid, followed by sulfonylation with 3-fluorobenzenesulfonyl chloride. However, this route suffers from poor regioselectivity and competing side reactions.

Mitsunobu Reaction for Ether Formation

Coupling 3-hydroxy-2-thiophenecarboxylic acid with 6 via Mitsunobu reaction (DIAD, PPh₃, THF) was attempted but resulted in <20% yield due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Suzuki-Miyaura coupling to introduce the phenoxy-thiophene scaffold .
  • Step 2 : Sulfonylation of the amino-phenoxy intermediate using 3-fluorophenylsulfonyl chloride under anhydrous conditions .
  • Step 3 : Hydrolysis of ester groups to yield the carboxylic acid moiety, optimized with NaOH/EtOH .
  • Critical Parameters : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency, and inert atmosphere to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine integration at δ 7.1–7.4 ppm, sulfonyl protons at δ 3.1–3.3 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 394.42) .
  • Elemental Analysis : Verify stoichiometry (C₁₇H₁₂FNO₅S₂) .
    • Challenges : Impurities from incomplete sulfonylation require gradient elution in HPLC .

Q. What biological screening assays are appropriate for initial activity profiling?

  • Assay Design :

  • PPARδ Antagonism : Use luciferase reporter assays in HEK293 cells, referencing structural analogs like GSK0660 .
  • Anti-inflammatory Activity : Measure TNF-α inhibition in LPS-stimulated macrophages .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How does structural modification of the sulfonylamino-phenoxy group affect PPARδ binding affinity?

  • SAR Insights :

  • Fluorine Position : 3-Fluorophenyl enhances hydrophobic interactions vs. 4-Fluorophenyl, as shown in docking studies .
  • Sulfonyl Linker : Replacing –SO₂– with –CO– reduces antagonism by 40%, per free-energy perturbation simulations .
  • Table : Key Modifications and Activity Trends
SubstituentΔG (kcal/mol)IC₅₀ (nM)
3-Fluorophenyl-9.212 ± 3
4-Fluorophenyl-7.848 ± 7
–SO₂– → –CO–-5.1>100

Q. How can contradictory bioactivity data across studies be resolved?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. primary hepatocytes) or PPARδ isoform expression .
  • Impurity Interference : Residual solvents (e.g., DMF) in synthesis may inhibit cellular uptake .
    • Resolution :
  • Standardized Protocols : Use identical cell lines and solvent controls (e.g., <0.1% DMSO) .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for direct binding kinetics .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Approaches :

  • Salt Formation : Sodium or lysine salts improve aqueous solubility (e.g., 2.1 mg/mL → 15 mg/mL) .
  • Prodrug Design : Esterification of the carboxylic acid group enhances membrane permeability .
  • Co-Solvents : Use cyclodextrin complexes or PEG-400:DMSO (9:1) for intravenous administration .

Methodological Considerations

  • Synthesis Optimization :

    • Catalyst Screening : Test Pd₂(dba)₃ vs. Pd(PPh₃)₄ for coupling efficiency (yield: 65% → 82%) .
    • Reaction Monitoring : In situ FTIR tracks sulfonylation completion (disappearance of –NH₂ at 3350 cm⁻¹) .
  • Data Reproducibility :

    • Batch-to-Batch Consistency : Implement QC via UPLC-MS and elemental analysis for each synthesis batch .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.